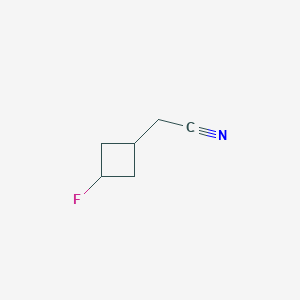

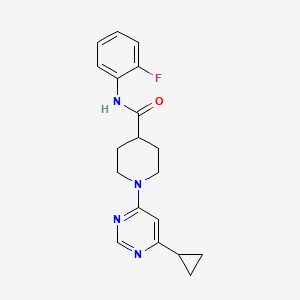

![molecular formula C21H15NO3S B2971437 4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate CAS No. 431917-58-7](/img/structure/B2971437.png)

4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid. Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of a methanolic solution of 2-aminophenol with potassium hydroxide .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined, and its structure can be confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy .科学的研究の応用

Photoluminescent Properties and Mesophase Behavior

Research on 1,3,4-oxadiazole derivatives has shown that these compounds exhibit interesting mesomorphic and photoluminescent properties. For instance, a study by Han et al. (2010) on cholesteryl and methyl 1,3,4-oxadiazole derivatives demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting applications in liquid crystal displays and optoelectronic devices (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r., 2010).

Catalytic and Antimicrobial Activities

A variety of benzyl/phenyl-substituted triazole and oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties and catalytic activities. Baytas et al. (2012) reported on triazole derivatives with significant scavenging and lipid peroxidation inhibition effects, indicating potential for development as antioxidant agents (Baytas, S., Kapçak, E., Çoban, T., & Özbilge, H., 2012).

Molecular Structures and Crystallography

The crystal structures of compounds with benzoxazole and related structures have been extensively studied to understand their molecular properties and potential applications. For example, Gonzaga et al. (2016) explored the crystal structures of triazole-based compounds with active α-glycosidase inhibition, offering insights into the design of new bioactive molecules (Gonzaga, D., Silva, F. C., Ferreira, V., Wardell, J., & Wardell, S., 2016).

Electrochemical and Optical Properties

The electrochemical and optical properties of novel polymer-based materials incorporating azobenzene, coumarine, and fluorescein units have been investigated, revealing multicolored electrochromism and potential for use in electrochromic devices (Yigit, D., Udum, Y., Güllü, M., & Toppare, L., 2014).

Antiproliferative Agents

New quinuclidinone derivatives have been synthesized and evaluated as potential anti-cancer agents, showing promising anti-proliferative activity against various cancer cell lines, suggesting the potential of similar structures in the development of new anticancer drugs (Soni, J., Sanghvi, S., Devkar, R., & Thakore, S., 2015).

作用機序

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , and anticancer activities. Therefore, it can be inferred that this compound may interact with various biological targets involved in these pathways.

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth of microbes or cancer cells.

Biochemical Pathways

Given the reported antimicrobial and anticancer activities of benzoxazole derivatives , it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that this compound may inhibit the growth of microbes or cancer cells at the molecular and cellular levels.

特性

IUPAC Name |

[4-(1,3-benzoxazol-2-ylsulfanylmethyl)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c23-20(16-6-2-1-3-7-16)24-17-12-10-15(11-13-17)14-26-21-22-18-8-4-5-9-19(18)25-21/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPSRDXEYSXKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)

![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)